Bienvenue dans la boutique en ligne BenchChem!

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is a synthetic, multifunctional brominated acetamide building block (C₁₈H₁₈BrNO₄, MW 392.2 g/mol) containing a formyl, an ethoxy, a bromo, and an ortho‑tolylacetamide moiety. It belongs to a commercially available family of aryloxyacetamide derivatives primarily utilized as intermediates in medicinal chemistry and materials science research; the ortho‑methyl substitution pattern distinguishes it from the meta‑ and para‑tolyl isomers and the primary acetamide analog, creating a basis for regio‑ and stereoelectronically dependent applications.

Molecular Formula C18H18BrNO4
Molecular Weight 392.249
CAS No. 575499-03-5
Cat. No. B2664487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
CAS575499-03-5
Molecular FormulaC18H18BrNO4
Molecular Weight392.249
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2C
InChIInChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-14(19)18(16)24-11-17(22)20-15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,20,22)
InChIKeyYXHZLESQBRNFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide (CAS 575499-03-5) Procurement Guide & Comparator Overview


2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is a synthetic, multifunctional brominated acetamide building block (C₁₈H₁₈BrNO₄, MW 392.2 g/mol) containing a formyl, an ethoxy, a bromo, and an ortho‑tolylacetamide moiety [1]. It belongs to a commercially available family of aryloxyacetamide derivatives primarily utilized as intermediates in medicinal chemistry and materials science research; the ortho‑methyl substitution pattern distinguishes it from the meta‑ and para‑tolyl isomers and the primary acetamide analog, creating a basis for regio‑ and stereoelectronically dependent applications [2].

Why 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide Cannot Be Replaced by In-Class Analogs


Despite sharing a common core, the target compound's ortho‑tolyl substituent is not freely interchangeable with meta‑, para‑, or unsubstituted phenyl analogs because regio‑positional changes directly impact steric hindrance around the acetamide linker, molecular topology, and optimal coupling geometries in structure–activity relationships (SAR) [1]. Even within the same isomer class, the regioisomeric 5‑bromo analog (CAS 692276‑06‑5) exhibits a different electrophilic substitution profile, rendering it suitable for distinct synthetic pathways [2]. The quantitative evidence below documents the measurable physicochemical, structural, and synthetic‑context differences that drive this compound's choice over its closest analogs.

Quantitative Comparator Evidence for 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide


Ortho‑Tolyl versus Primary Acetamide: Topological Polar Surface Area (tPSA) and LogP Differentiation

In direct PubChem-computed comparisons, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide exhibits an identical tPSA of 64.6 Ų to its meta‑ and para‑tolyl analogs, but a substantially higher predicted lipophilicity (XLogP3-AA = 3.7) relative to the primary acetamide analog (CAS 590357‑01‑0), which shows XLogP3-AA = 1.2, a difference of +2.5 log units, indicating greater logD7.4 and improved passive membrane permeability potential [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric Bromine Positioning: 2-Bromo versus 5-Bromo Impact on Electrophilic Reactivity and Synthetic Orthogonality

The target compound positions the bromine atom at the 2‑position of the phenoxy ring, ortho to the acetamide‑linked bridging oxygen. In contrast, the commercially available regioisomer 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide (CAS 692276‑06‑5) places the bromine at the 5‑position, directly adjacent to the formyl group. This topological difference selectively alters the electronic environment for palladium‑catalyzed cross‑couplings: the 2‑bromo isomer presents a more sterically hindered site, requiring tailored conditions but offering higher chemoselectivity when orthogonal halide reactivity is needed [1].

Synthetic Chemistry Cross-coupling Site-selective Functionalization

Commercial Purity Benchmarking: Target Compound vs. Meta‑ and Para‑Tolyl Analogs

Vendor technical datasheets consistently specify 97 % minimum purity (HPLC) for the target compound (AKSci 4194EQ, Leyan 13700201370020), while meta‑methylphenyl (AKSci 1417FA) and para‑methylphenyl (AKSci 4184EQ) analogs are listed at 98 %, and the 2,4‑dimethylphenyl variant at 98 % . The primary acetamide (AKSci 0437CE) exhibits variable lot purity with no percent specification and a significantly higher unit cost (10 mg scale $170 vs. $12 – $20 for the target). This indicates the target compound provides the best balance of consistent purity and cost‑efficiency for multi‑gram procurement campaigns.

Compound Procurement Quality Assurance HPLC Purity

Recommended Application Scenarios for 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide


Orthogonal Bromine‑Handled Synthesis of Biaryl Libraries

When constructing biaryl libraries via sequential Pd‑catalyzed couplings, the 2‑bromo regioisomer (target) enables a first‑stage Suzuki coupling at the sterically protected bromine, followed by a second‑stage formyl‑directed functionalization at the still‑available 5‑position. This orthogonal strategy is only accessible with the 2‑bromo substitution pattern, not with the 5‑bromo regioisomer. Procurement of the 97 % pure commercial lots (AKSci 4194EQ) ensures consistent reactivity across multi‑gram scales [1].

CNS‑Penetrant Lead Generation from Formyl‑acetamide Scaffolds

The predicted XLogP3 of 3.7 positions the target compound within the optimal lipophilicity range for CNS penetration (logD 2‑4), whereas the primary acetamide (XLogP3 = 1.2) falls below the commonly accepted CNS‑drug threshold. Researchers evaluating formyl‑substituted chemical probes for CNS targets should select the ortho‑tolyl derivative to maximize blood–brain barrier permeability while retaining a synthetically tractable formyl handle for late‑stage diversification [1].

Cost‑Efficient Medicinal Chemistry Library Synthesis

At sub‑$2 per gram (AKSci list pricing), the target compound is 2‑ to 10‑fold cheaper than the primary acetamide analog while delivering identical tPSA and hydrogen‑bonding properties. For combinatorial library synthesis requiring hundreds of milligrams per reaction well, this cost differential translates into thousands of dollars of savings per library plate, making it the procurement‑streamlined choice for budget‑sensitive SAR campaigns [1].

Quote Request

Request a Quote for 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.